4-(2-Fluoroethoxy)phenol
Overview
Description
4-(2-Fluoroethoxy)phenol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a phenol group substituted with a 2-fluoroethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoroethoxy)phenol typically involves the nucleophilic aromatic substitution of a phenol derivative with a fluoroethoxy group. One common method is the reaction of phenol with 2-fluoroethanol in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of a phenoxide ion, which then attacks the fluoroethanol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoroethoxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
4-(2-Fluoroethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize free radicals . This compound may also interact with various molecular targets and pathways, such as the inhibition of cyclooxygenase enzymes and modulation of cell signaling pathways .
Comparison with Similar Compounds
Phenol: The parent compound, which lacks the fluoroethoxy group.
4-Ethoxyphenol: Similar structure but with an ethoxy group instead of a fluoroethoxy group.
4-Fluorophenol: Contains a fluorine atom directly attached to the benzene ring instead of the fluoroethoxy group.
Uniqueness: 4-(2-Fluoroethoxy)phenol is unique due to the presence of both a fluoro and an ethoxy group, which imparts distinct chemical and physical properties. The fluoroethoxy group can influence the compound’s reactivity, solubility, and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-(2-fluoroethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKINCRMLKOOAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567671 | |
Record name | 4-(2-Fluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93613-07-1 | |
Record name | 4-(2-Fluoroethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93613-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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